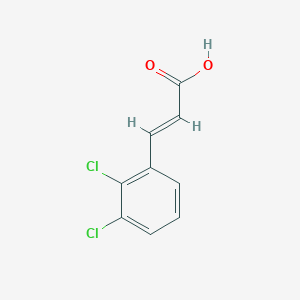

2,3-Dichlorocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEWIEGWGDHVNK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20595-44-2 | |

| Record name | trans-2,3-Dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2,3-Dichlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

2,3-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, presents a compelling case for scientific inquiry. While the broader class of cinnamic acid derivatives has garnered significant attention for a plethora of pharmacological activities, the specific molecular mechanisms underpinning the biological effects of the 2,3-dichloro isomer remain largely uncharted territory.[1][2] This guide, therefore, adopts a deductive and forward-looking approach. By synthesizing the established mechanisms of structurally related monochlorinated and other dichlorinated cinnamic acids, we will construct a framework of putative mechanisms of action for this compound. This document is designed to serve as a foundational resource for researchers, providing not only a comprehensive overview of potential biological targets and signaling pathways but also detailed, actionable experimental protocols to rigorously test these hypotheses.

I. Postulated Anticancer and Cytotoxic Mechanisms

The anticancer potential of chlorinated cinnamic acid derivatives is a recurring theme in the scientific literature.[3] These effects are frequently attributed to the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby thwarting the proliferation of malignant cells.[3]

A. Induction of Apoptosis

A primary hypothesized mechanism is the activation of the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins. It is plausible that this compound, like its chemical cousins, could modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Caption: Putative Intrinsic Apoptosis Pathway Induced by this compound.

B. Cell Cycle Arrest

In addition to apoptosis, the inhibition of cancer cell proliferation may be achieved through cell cycle arrest. Cinnamic acid derivatives have been shown to halt the cell cycle at specific checkpoints, most notably G2/M.[3] This is often accomplished by modulating the activity of cyclin-dependent kinases (CDKs) and their corresponding cyclins. A plausible hypothesis is that this compound could interfere with the formation or function of key CDK-cyclin complexes, such as CDK1/Cyclin B, which are critical for entry into mitosis.

Caption: Hypothesized Cell Cycle Arrest Mechanism of this compound.

II. Potential as an Enzyme Inhibitor

The structure of this compound makes it a candidate for enzyme inhibition. Research on related compounds has demonstrated inhibitory effects on various enzymes, with tyrosinase being a notable example.[4][5]

A. Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin.[6] Its inhibition is of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Studies on 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid have shown that they can inhibit tyrosinase activity.[4] The proposed mechanism for these analogs is uncompetitive inhibition, where the inhibitor binds to the enzyme-substrate complex.[4] It is highly probable that this compound also exhibits tyrosinase inhibitory activity.

| Compound | IC50 Value (Diphenolase Activity) | Inhibition Mechanism |

| 2-Chlorocinnamic acid | 0.765 mM[4] | Reversible and uncompetitive[4] |

| 2,4-Dichlorocinnamic acid | 0.295 mM[4] | Reversible and uncompetitive[4] |

| This compound | To be determined | Hypothesized: Reversible and uncompetitive |

B. Other Potential Enzyme Targets

The cinnamic acid scaffold is known to interact with a variety of enzymes.[7] Given its structure, this compound could potentially inhibit other enzymes such as:

-

Protein Kinases: Many cinnamic acid derivatives have been shown to inhibit oncogenic protein kinases, often in an ATP-competitive manner.[7]

-

Decarboxylases and Hydroxylases: 2-chlorocinnamic acid has been noted as an inhibitor of malonic and 2-methoxycinnamic acid decarboxylases.[8]

III. Modulation of Membrane Transporters

A growing body of evidence suggests that cinnamic acid derivatives can modulate the activity of membrane transport proteins, which has significant implications for both cancer therapy and plant biology.

A. Inhibition of Monocarboxylate Transporters (MCTs)

Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for the efflux of lactate from highly glycolytic cancer cells, a phenomenon known as the Warburg effect.[9][10] Inhibition of these transporters leads to intracellular acidification and metabolic crisis, ultimately causing cell death.[10] While direct evidence for this compound is lacking, related α-cyanocinnamic acid derivatives are well-established MCT inhibitors.[9][11] Investigating the effect of this compound on MCT function is a promising research avenue.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. explorationpub.com [explorationpub.com]

- 11. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Topic: Solubility Profile of 2,3-Dichlorocinnamic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2,3-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid, presents a unique physicochemical profile that necessitates a thorough understanding of its behavior in various solvent systems. This technical guide provides a comprehensive framework for evaluating the solubility of this compound. We move beyond simple data reporting to explore the underlying thermodynamic principles, molecular interactions, and experimental best practices that govern its dissolution. This document details a robust experimental protocol for solubility determination via the isothermal shake-flask method, discusses the influence of solvent polarity, pH, and temperature, and introduces theoretical models like Hansen Solubility Parameters (HSP) for predictive analysis. The methodologies and insights presented herein are designed to equip researchers and drug development professionals with the necessary tools to systematically characterize and optimize the solubility of this and other challenging crystalline compounds.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is paved with physicochemical challenges. Among the most fundamental of these is solubility. For a crystalline solid like this compound, its ability to dissolve in a solvent—whether an aqueous medium for bioavailability or an organic solvent for processing and formulation—is a non-negotiable prerequisite for its application. Poor solubility can lead to low absorption, inadequate therapeutic effect, and significant formulation hurdles.

This compound (C₉H₆Cl₂O₂) is a molecule characterized by a rigid aromatic ring, a carboxylic acid functional group, and two chlorine substituents. This unique combination of a non-polar phenyl ring and a polar, ionizable carboxyl group, further influenced by the electron-withdrawing chlorine atoms, results in complex solubility behavior that is highly sensitive to the surrounding chemical environment. Understanding this behavior is not merely an academic exercise; it is essential for designing effective crystallization processes, developing stable formulations, and predicting in vivo performance.[1]

This guide provides the theoretical grounding and practical methodologies required to comprehensively characterize the solubility of this compound.

Table 1: Physicochemical Properties of Dichlorocinnamic Acid Isomers

| Property | This compound | 2,4-Dichlorocinnamic acid | 2,6-Dichlorocinnamic acid | 3,4-Dichlorocinnamic acid |

| Molecular Formula | C₉H₆Cl₂O₂ | C₉H₆Cl₂O₂ | C₉H₆Cl₂O₂ | C₉H₆Cl₂O₂ |

| Molecular Weight | 217.05 g/mol [2] | 217.05 g/mol [3] | 217.05 g/mol [4] | 217.05 g/mol [5][6] |

| Melting Point | 198-200 °C | (Z-isomer) Data not available | Data not available | 218-220 °C[5] |

| Appearance | Crystalline Solid | Crystalline Solid | Crystalline Solid | Crystalline Solid |

Note: Data for the 2,3-isomer is limited. Properties of other isomers are provided for structural comparison.

Theoretical Framework for Solubility

The solubility of a crystalline solid is a thermodynamic equilibrium. The process involves overcoming two primary energy barriers: the lattice energy holding the crystal together and the energy required to create a cavity in the solvent for the solute molecule. Dissolution is favored when the energy released from solute-solvent interactions compensates for these energy inputs.

The "Like Dissolves Like" Principle: A Polarity Perspective

The adage "like dissolves like" is a foundational concept in solubility, referring to the polarity of the solute and solvent.[7][8]

-

This compound's Profile: This molecule is amphiphilic. The dichlorophenyl ring is non-polar and hydrophobic, while the carboxylic acid group is polar and capable of hydrogen bonding.

-

Solvent Matching:

-

Polar Solvents (e.g., water, ethanol, methanol) will interact favorably with the carboxylic acid group through hydrogen bonding and dipole-dipole interactions.

-

Non-Polar Solvents (e.g., hexane, toluene) will interact primarily with the dichlorophenyl ring via van der Waals forces.

-

Intermediate/Aprotic Polar Solvents (e.g., DMSO, ethyl acetate) can often effectively solvate both parts of the molecule, leading to higher solubility.

-

Ideal Solubility and Thermodynamics

For a crystalline solid, the upper limit of solubility in any solvent is its "ideal solubility." This theoretical value depends only on the properties of the solid itself—specifically its melting point (Tₘ) and enthalpy of fusion (ΔHբᵤₛ)—and not on the solvent.[9] The energy required to break the crystal lattice must be overcome before dissolution can occur.[10] A high melting point and a high enthalpy of fusion signify strong intermolecular forces within the crystal, which inherently leads to lower ideal solubility.[11]

The effect of temperature on solubility is described by the van't Hoff equation , which relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of dissolution (ΔHₛₒₗ).[12][13]

-

Endothermic Dissolution (ΔHₛₒₗ > 0): Most solids, including this compound, require energy to dissolve. For these, solubility increases with increasing temperature.[12]

-

Exothermic Dissolution (ΔHₛₒₗ < 0): In rare cases, dissolution releases heat, and solubility decreases as temperature rises.[14]

Hansen Solubility Parameters (HSP): A Quantitative Approach

Hansen Solubility Parameters offer a more sophisticated method for predicting miscibility by deconstructing the total cohesive energy of a substance into three components.[15][16]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that substances with similar HSP coordinates (a small "Hansen distance," Rₐ) are likely to be miscible.[17][18]

Rₐ² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of characterized solvents.[19] This powerful tool allows for the rational selection of solvents for formulation or purification.

Experimental Determination of Solubility

The gold standard for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method .[1][20] This method ensures that the solution reaches saturation under controlled temperature conditions, providing reliable and reproducible data.

Detailed Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, acetonitrile, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solvent System: Prepare the desired solvent or solvent mixture. For aqueous systems, prepare buffers to control pH if needed.

-

Addition of Excess Solute: Add an excess amount of crystalline this compound to a vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming that the solution is saturated. A general rule is to add at least 2-3 times the expected soluble amount.

-

Solvent Addition: Accurately add a known volume or mass of the solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient period to reach equilibrium. Causality Note: Equilibrium time can vary significantly, from a few hours to 72 hours. It is crucial to establish this by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[7]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for several hours to let the excess solid settle. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. Self-Validation: The filter must be compatible with the solvent and should not adsorb the solute. It is good practice to discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, mol/L (M), or mole fraction (x).

Visualizing the Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a single value but a function of its environment. Several factors can dramatically alter its dissolution behavior.

The Critical Role of pH

As a carboxylic acid, this compound's solubility in aqueous media is profoundly influenced by pH.

-

At low pH (pH < pKa): The molecule exists predominantly in its neutral, protonated form (R-COOH). This form is less polar and generally has low water solubility, dominated by the hydrophobic dichlorophenyl ring.

-

At high pH (pH > pKa): The carboxylic acid group deprotonates to form the carboxylate salt (R-COO⁻). This ionic form is significantly more polar and interacts much more favorably with water, leading to a dramatic increase in aqueous solubility.[21]

This pH-dependent behavior is crucial for predicting oral absorption, as the pH varies throughout the gastrointestinal tract.

Illustrative Solubility Data

While extensive published data for the 2,3-isomer is scarce, we can construct an illustrative table based on the principles discussed and data from related cinnamic acids.[1][21][22][23] This table demonstrates the expected trends.

Table 2: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Polarity Index | Expected Solubility | Rationale for Solubility Behavior |

| Hexane | Non-polar | 0.1 | Very Low | Poor interaction with the polar carboxylic acid group. |

| Toluene | Non-polar (Aromatic) | 2.4 | Low | Favorable interaction with the phenyl ring, but poor solvation of the acid group. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate | Balances interactions with both the non-polar ring and the polar acid group. |

| Ethanol | Polar Protic | 4.3 | High | Acts as both a hydrogen bond donor and acceptor, effectively solvating the acid group, while the ethyl group interacts with the ring. |

| Methanol | Polar Protic | 5.1 | High | Similar to ethanol, highly effective at solvating the polar functional group. |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate-High | Strong dipole interactions, but lacks hydrogen bond donor capability. |

| Water (pH 2.0) | Polar Protic | 10.2 | Very Low | Molecule is in its neutral, hydrophobic form. |

| Water (pH 7.4) | Polar Protic | 10.2 | pH-Dependent | Solubility increases as the molecule ionizes to its carboxylate form. |

Crystal Polymorphism

It is critical for researchers to recognize that crystalline solids can exist in different crystal forms, or polymorphs.[24][25] Different polymorphs have different crystal lattice energies. The most thermodynamically stable polymorph will always have the lowest solubility, while metastable forms will be more soluble.[25] When reporting solubility data, it is imperative to characterize the solid form used in the experiment (e.g., via X-ray powder diffraction) to ensure data reproducibility.

Conclusion and Future Directions

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent system. A purely data-driven approach is insufficient; a deep understanding of the underlying principles of polarity, thermodynamics, and pH-dependence is essential for any scientist working with this compound.

This guide has provided both the theoretical framework and a robust, self-validating experimental protocol to thoroughly characterize its solubility profile. By applying the isothermal shake-flask method and considering the influential factors discussed, researchers can generate high-quality, reliable data. For future work, the experimental determination of the Hansen Solubility Parameters for this compound would provide a powerful predictive tool for solvent screening in formulation, crystallization, and purification processes, accelerating its development from the laboratory to application.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound | 20595-44-2 [chemicalbook.com]

- 3. 2,4-Dichlorocinnamic acid, (Z)- | C9H6Cl2O2 | CID 44119787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dichlorocinnamic acid | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. agnopharma.com [agnopharma.com]

- 10. Ideal Solubility Parameters | Pharmaguideline [pharmaguideline.com]

- 11. youtube.com [youtube.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. CHM 112 Lecture 26 [chm.uri.edu]

- 14. d-nb.info [d-nb.info]

- 15. hansen-solubility.com [hansen-solubility.com]

- 16. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 17. Hansen solubility parameters [stenutz.eu]

- 18. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 19. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. solubilityofthings.com [solubilityofthings.com]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 2,3-Dichlorocinnamic Acid Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis and characterization of 2,3-dichlorocinnamic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of synthetic methodologies, detailed characterization techniques, and insights into the potential applications of this class of compounds. The content is structured to provide not only procedural steps but also the underlying scientific principles and practical considerations essential for successful laboratory work.

Introduction: The Significance of Dichlorinated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of halogen substituents, particularly chlorine, onto the phenyl ring can significantly modulate the physicochemical and biological properties of these molecules.[2] The specific placement of two chlorine atoms at the 2 and 3 positions of the phenyl ring creates a unique electronic and steric profile, making this compound a compelling scaffold for the development of novel therapeutic agents and other functional materials. This guide will illuminate the pathways to synthesize and rigorously characterize these promising molecules.

Synthesis of the this compound Core

The foundational step in accessing the derivatives is the efficient synthesis of the this compound core. The primary and most reliable method for this transformation is the Knoevenagel condensation, which offers high yields and stereoselectivity for the desired trans isomer.

Preferred Synthetic Route: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation that utilizes an amine base, typically pyridine, often with a catalytic amount of a more basic amine like piperidine, to react an aldehyde with malonic acid.[3] This reaction is particularly effective for aromatic aldehydes and proceeds through a carbanion intermediate, followed by condensation and subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-Dichlorobenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine (catalytic amount)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).

-

Solvent and Catalyst Addition: Add anhydrous pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (approximately 0.05 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude this compound.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

Alternative Synthetic Routes

While the Knoevenagel-Doebner condensation is highly effective, other classical methods for cinnamic acid synthesis can also be adapted.

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid.[4][5] For the synthesis of this compound, 2,3-dichlorobenzaldehyde would be reacted with acetic anhydride and sodium acetate at high temperatures.[6] However, this method often requires higher temperatures and can lead to side products.[5]

-

Heck Reaction: The palladium-catalyzed Heck reaction couples an aryl halide with an alkene.[7] In this case, 2,3-dichloroiodobenzene could be reacted with acrylic acid in the presence of a palladium catalyst and a base.[8] This method is versatile but requires careful control of catalytic conditions.

Rationale Behind Method Selection

The Knoevenagel-Doebner condensation is recommended due to its generally milder reaction conditions compared to the Perkin reaction and its avoidance of expensive and potentially toxic heavy metal catalysts used in the Heck reaction. The use of malonic acid as the active methylene component allows for a clean decarboxylation step, leading to high yields of the desired product.

Synthesis of this compound Derivatives

Once the this compound core is obtained, a diverse library of derivatives, primarily esters and amides, can be synthesized to explore structure-activity relationships.

Esterification

The conversion of the carboxylic acid to an ester can be readily achieved through Fischer-Speier esterification.[9] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the ester product.[10]

Experimental Protocol: Synthesis of Methyl 2,3-Dichlorocinnamate

Materials:

-

This compound

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,3-dichlorocinnamate.

-

Purification: Purify the crude ester by column chromatography on silica gel if necessary.

Amide Synthesis

The synthesis of amides from carboxylic acids typically requires the activation of the carboxyl group. A common and effective method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[11]

Experimental Protocol: Synthesis of N-Benzyl-2,3-dichlorocinnamamide

Materials:

-

This compound

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

-

Reagent Addition: Add benzylamine (1 equivalent) and a catalytic amount of DMAP to the solution.

-

Coupling Agent: Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate. Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude amide by recrystallization or column chromatography.

Comprehensive Characterization of this compound and Its Derivatives

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinylic protons as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration. The aromatic protons will appear as a complex multiplet in the downfield region. For derivatives, new signals corresponding to the ester or amide functionality will be present.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the two vinylic carbons, and the six aromatic carbons. The positions of the chlorine-substituted carbons will be shifted downfield.

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the key functional groups.

-

A broad O-H stretch for the carboxylic acid will be observed around 2500-3300 cm⁻¹.

-

A strong C=O stretch for the carboxylic acid will appear around 1680-1710 cm⁻¹. For esters, this will shift to ~1715-1735 cm⁻¹, and for amides, it will be in the range of 1630-1690 cm⁻¹.

-

The C=C double bond stretch will be visible around 1620-1640 cm⁻¹.

-

C-Cl stretches will appear in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds. The mass spectrum of this compound will show a molecular ion peak and characteristic isotopic peaks due to the presence of two chlorine atoms.[12] Fragmentation may involve the loss of the carboxyl group and chlorine atoms.

Analytical and Physical Characterization

Melting Point: The melting point is a key indicator of purity. A sharp melting range suggests a pure compound.

Chromatography:

-

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the final products.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of purity and for preparative purification of the synthesized compounds.

Data Presentation

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Vinylic protons: δ 6.4-6.6 (d, J≈16 Hz), δ 7.6-7.8 (d, J≈16 Hz); Aromatic protons: δ 7.2-7.6 (m); Carboxylic proton: δ 12.0-13.0 (br s) |

| ¹³C NMR | Carboxyl C: δ 167-170; Vinylic Cs: δ 120-145; Aromatic Cs: δ 125-135 |

| IR (cm⁻¹) | O-H (acid): 2500-3300 (broad); C=O (acid): 1680-1710; C=C: 1620-1640; C-Cl: 700-800 |

| MS (m/z) | Molecular ion with characteristic Cl isotope pattern |

Applications and Biological Relevance

Derivatives of dichlorinated cinnamic acids have shown promise in various fields, providing a strong rationale for their synthesis and further investigation.

-

Antimicrobial Activity: Halogenated cinnamic acid derivatives have demonstrated significant antibacterial and antifungal properties.[2][13] The presence of chlorine atoms can enhance lipophilicity, facilitating penetration of microbial cell membranes.

-

Anticancer Potential: Cinnamic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[14][15] The 2,3-dichloro substitution pattern may offer a unique interaction with biological targets involved in cancer progression.

-

Herbicidal Activity: Substituted cinnamic acids and their amides have been shown to possess herbicidal properties, indicating their potential for development in agrochemical applications.[16]

Logical and Experimental Workflows

To streamline the synthesis and characterization process, the following workflows are recommended.

Synthetic Workflow

Caption: Systematic workflow for the characterization of synthesized compounds.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound and its derivatives. By understanding the principles behind the chosen synthetic routes and employing a multi-faceted characterization approach, researchers can confidently produce and validate these compounds for further investigation in medicinal chemistry, agrochemistry, and materials science. The unique substitution pattern of this compound offers a rich area for discovery, and the methodologies outlined herein provide a solid foundation for such explorations.

References

- BenchChem. (2025). An In-depth Technical Guide on 2-Chlorocinnamic Acid Derivatives and Their Potential Uses. BenchChem.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chlorocinnamic Acid. BenchChem.

- Siddall, T. L., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Pest Management Science, 65(5), 569-578.

- Jităreanu, A., et al. (2011). [Antimicrobial activity of some cinnamic acid derivatives].

- Khan, I., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150.

- Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767.

- Wikipedia. (2023).

- Sathee Jee. (n.d.). Perkin Reaction Mechanism.

- BenchChem. (2025). Application Notes and Protocols: Esterification of 2-Chlorocinnamic Acid. BenchChem.

- Indriyanti, E., & Prahasiwi, M. S. (2020). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. JKPK (Jurnal Kimia dan Pendidikan Kimia), 5(1), 53-61.

- Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9656-9676.

- Cambridge University Press. (n.d.). Perkin Reaction.

- Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349.

- BOC Sciences. (2024, March 29).

- Gunia-Krzyżak, A., et al. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects. International journal of cosmetic science, 40(4), 356-377.

- Dhongade-Desai, S., et al. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction.

- Khan, I., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies.

- Kania, M., & Szymańska, E. (2025). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates.

- Hannah. (2013, November 18). Intro to Organometallics: The Heck Reaction. Odinity.

- Das, B., et al. (2012). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry, 51B, 1284-1287.

- Al-Masoudi, N. A., et al. (2018). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.

- Iovu, H., et al. (2007). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 12(5), 1034-1043.

- Carullo, G., et al. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Archiv der Pharmazie, 356(11), e2300257.

- Rosli, N. A., et al. (2024). Optimisation on N-amidation Reaction of Cinnamic Acid by Carbodiimide Catalysis. Malaysian Journal of Analytical Sciences, 28(1), 133-143.

- Pandya, T. H., & Shah, N. K. (1951). The condensation of aldehydes with malonic acid. Journal of the Indian Chemical Society, 28, 274-276.

- NIST. (n.d.). 2-Chlorocinnamic acid. NIST WebBook.

- Master Organic Chemistry. (n.d.). Acid to Ester - Common Conditions.

- Khan Academy. (n.d.).

- ChemicalBook. (n.d.). 2,3-Dichloropropionic acid(565-64-0) 13C NMR spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930).

- Szałabska, K., et al. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)

- Master Organic Chemistry. (n.d.).

- Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester.

- Alonso, F., et al. (2005). Mizoroki-Heck reactions with acrylic derivatives using the polymeric palladacycle 3 a.

- Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides. YouTube.

- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649-6655.

- Smolecule. (n.d.). Buy 2,3-Dimethoxycinnamic acid | 7461-60-1.

- Pretsch, E., et al. (2009).

- The Royal Society of Chemistry. (n.d.).

- Ohtaka, A., et al. (2015). Application of “Boomerang” Linear Polystyrene-Stabilized Pd Nanoparticles to a Series of C-C Coupling Reactions in Water.

- Chemguide. (n.d.).

- Khan Academy India. (2025, July 21). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube.

- Beghyn, T., et al. (2008). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Tetrahedron, 64(20), 4487-4495.

- Verdeguer, M., et al. (2022). Identification of Structural Features of Hydrocinnamic Acid Related to Its Allelopathic Activity against the Parasitic Weed Cuscuta campestris. Plants, 11(21), 2846.

- Wang, Y., et al. (2021). Design, Synthesis, Structure-Activity Relationship, Molecular Docking, and Herbicidal Evaluation of 2-Cinnamoyl-3-Hydroxycyclohex-2-en-1-one Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(43), 12791-12803.

- Popa, M., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(16), 4983.

- Verdeguer, M., et al. (2022). Identification of Structural Features of Hydrocinnamic Acid Related to Its Allelopathic Activity against the Parasitic Weed Cuscuta campestris.

- PubChem. (n.d.). 2-Chlorocinnamic acid.

- NIST. (n.d.). 2,3-Dimethoxycinnamic acid. NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. odinity.com [odinity.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Khan Academy [khanacademy.org]

- 12. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]

- 13. [Antimicrobial activity of some cinnamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,3-Dichlorocinnamic Acid

Abstract

Cinnamic acid and its derivatives represent a versatile class of naturally occurring and synthetic compounds with a broad spectrum of pharmacological activities. The introduction of halogen substituents to the phenyl ring has been a successful strategy to enhance their therapeutic potential. This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2,3-Dichlorocinnamic acid, a specific but under-researched member of this family. Due to the limited direct research on this compound, this guide synthesizes data from structurally related molecules, particularly other chlorinated cinnamic acids, to build a predictive framework for its biological activity and to propose robust experimental strategies for target validation. We will delve into its potential applications in oncology, infectious diseases, and inflammatory disorders, providing detailed mechanistic hypotheses and actionable experimental protocols for researchers in drug discovery and development.

Introduction: The Rationale for Investigating this compound

Cinnamic acid is a ubiquitous phenylpropanoid found in plants, forming the backbone for a vast array of secondary metabolites.[1] Its simple, modifiable structure, comprising a phenyl ring, an acrylic acid moiety, and a conjugated double bond, has made it an attractive scaffold for medicinal chemists.[2] Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions on the phenyl ring significantly modulate the biological efficacy of these derivatives.[3]

Halogenation, in particular, is a well-established strategy in drug design to improve potency, metabolic stability, and membrane permeability.[4] The presence of chlorine atoms on the cinnamic acid ring has been shown to enhance anticancer and antimicrobial activities.[5] While significant research has been conducted on mono-chlorinated and 4-chloro-substituted cinnamic acids, the specific di-substituted isomer, this compound, remains largely unexplored. This guide posits that the unique electronic and steric properties conferred by the ortho and meta chlorine atoms could lead to novel interactions with biological targets, offering new therapeutic opportunities.

This document serves as a roadmap for the scientific community to systematically investigate the therapeutic potential of this compound. We will propose high-probability targets based on robust evidence from analogous compounds and provide the technical framework to validate these hypotheses.

Proposed Therapeutic Area 1: Oncology

The most promising therapeutic application for halogenated cinnamic acids is in oncology.[5][6] Derivatives have been shown to induce cytotoxicity in a range of cancer cell lines through multiple mechanisms.[7] We hypothesize that this compound will exhibit potent anticancer activity by targeting key pathways in cell survival and proliferation.

Potential Target: The Intrinsic Apoptosis Pathway

Mechanistic Hypothesis: Based on studies of 2-chlorocinnamic acid and other derivatives, this compound is predicted to induce apoptosis via the mitochondrial pathway.[5][8] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and the executioner caspase-3), culminating in programmed cell death.[5][9][10]

Diagram: Proposed Apoptosis Induction Pathway

Caption: Proposed mechanism for apoptosis induction by this compound.

Experimental Protocol: Validation of Apoptosis Induction

-

Cell Viability Assay (MTT):

-

Objective: To determine the cytotoxic concentration (IC50) of this compound.

-

Method:

-

Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm to determine cell viability and calculate the IC50 value.

-

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Objective: To quantify apoptotic vs. necrotic cell death.

-

Method:

-

Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest and wash cells with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

-

Western Blot Analysis:

-

Objective: To measure changes in key apoptotic protein levels.

-

Method:

-

Treat cells with this compound (IC50) for various time points (e.g., 6, 12, 24 hours).

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3. Use β-actin as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

-

-

Potential Target: Cell Cycle Regulation

Mechanistic Hypothesis: Cinnamic acid derivatives are known to induce cell cycle arrest, preventing cancer cell proliferation.[7] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their associated cyclins.[11] We propose that this compound will arrest the cell cycle, likely at the G0/G1 or G2/M checkpoint, by downregulating key regulatory proteins such as CDK2, Cyclin D1, or Cyclin B1.

Diagram: Proposed Cell Cycle Arrest Workflow

Caption: Experimental workflow for analyzing cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Objective: To determine the effect of this compound on cell cycle phase distribution.

-

Method:

-

Treat cancer cells (e.g., HeLa) with this compound at IC50 and 2x IC50 concentrations for 48 hours.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

-

Other Potential Oncogenic Targets

-

Protein Kinases: Cinnamic acid derivatives can act as inhibitors of various oncogenic protein kinases, such as STAT3, which is constitutively active in many cancers.[12][13] The inhibition of STAT3 phosphorylation can downregulate genes involved in cell survival and proliferation.[13]

-

Histone Deacetylases (HDACs): Some cinnamoyl hydroxamate derivatives are potent HDAC inhibitors.[14] Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, ultimately inducing cell cycle arrest and apoptosis.

Proposed Therapeutic Area 2: Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial strategies. Cinnamic acids have demonstrated activity against a range of pathogens, not by direct killing, but by disrupting virulence mechanisms.[1][4][15]

Potential Target: Bacterial Quorum Sensing (QS)

Mechanistic Hypothesis: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Cinnamic acid derivatives have been identified as potent QS inhibitors (QSIs), particularly against the opportunistic pathogen Pseudomonas aeruginosa.[1][15][16][17] They are thought to competitively bind to QS receptors like LasR and RhlR, preventing the binding of native autoinducer molecules.[1] This disruption attenuates virulence without exerting selective pressure for resistance. We hypothesize that this compound will act as a QSI, reducing biofilm formation and virulence factor production.

Diagram: Quorum Sensing Inhibition

Caption: Proposed mechanism of Quorum Sensing inhibition by this compound.

Experimental Protocol: Evaluation of Anti-Quorum Sensing Activity

-

Violacein Inhibition Assay:

-

Objective: To screen for QS inhibition using the Chromobacterium violaceum bioreporter strain.

-

Method:

-

Grow C. violaceum (e.g., ATCC 12472) in LB broth to early exponential phase.

-

In a 96-well plate, add the bacterial culture to fresh LB broth containing various concentrations of this compound.

-

Incubate at 30°C for 24 hours.

-

Quantify violacein production by lysing the cells with DMSO and measuring the absorbance of the supernatant at 585 nm.

-

Simultaneously, measure bacterial growth (OD600) to ensure the observed effect is not due to bactericidal activity.

-

-

-

Biofilm Formation Assay:

-

Objective: To quantify the effect of this compound on biofilm formation.

-

Method:

-

Grow P. aeruginosa (e.g., PAO1) overnight.

-

In a 96-well microtiter plate, add diluted bacterial culture to fresh media containing sub-MIC (Minimum Inhibitory Concentration) levels of this compound.

-

Incubate statically for 24-48 hours.

-

Wash the plates to remove planktonic cells.

-

Stain the adherent biofilm with 0.1% crystal violet.

-

Solubilize the stain with acetic acid or ethanol and measure the absorbance at 595 nm.

-

-

Proposed Therapeutic Area 3: Inflammatory Disorders

Chronic inflammation is a key driver of numerous diseases. Cinnamic acid derivatives have shown significant anti-inflammatory properties, suggesting another potential avenue for this compound.[18][19][20]

Potential Targets: Enzymes of the Arachidonic Acid Pathway (COX & LOX)

Mechanistic Hypothesis: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, producing pro-inflammatory mediators like prostaglandins and leukotrienes, respectively. Many anti-inflammatory drugs target these enzymes. Cinnamic acid derivatives have been shown to inhibit LOX and, to a lesser extent, COX enzymes.[19][21] The dichlorophenyl moiety of this compound may facilitate binding to the active sites of these enzymes, thereby reducing the production of inflammatory mediators.

Experimental Protocol: Enzyme Inhibition Assays

-

Lipoxygenase (LOX) Inhibition Assay:

-

Objective: To determine the inhibitory activity against LOX.

-

Method:

-

Use a commercially available soybean lipoxygenase (sLOX) inhibition assay kit or a spectrophotometric method.

-

In a cuvette or 96-well plate, combine sLOX enzyme solution and various concentrations of this compound in a suitable buffer.

-

Initiate the reaction by adding the substrate, linoleic acid.

-

Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

-

Cyclooxygenase (COX) Inhibition Assay:

-

Objective: To assess the inhibitory activity against COX-1 and COX-2.

-

Method:

-

Utilize commercially available colorimetric or fluorescent COX inhibitor screening kits (for both COX-1 and COX-2 isoforms).

-

Follow the manufacturer's protocol, which typically involves incubating the respective enzyme with arachidonic acid in the presence of various concentrations of this compound.

-

The assay measures the peroxidase component of COX activity.

-

Determine the IC50 values for both isoforms to assess potency and selectivity.

-

-

Summary and Future Directions

While direct experimental data on this compound is scarce, the wealth of information on structurally related compounds provides a strong foundation for predicting its therapeutic potential. The evidence strongly suggests that its primary value may lie in the development of novel anticancer, anti-infective (virulence-modulating), and anti-inflammatory agents. The dichloro-substitution pattern is a critical structural feature that warrants thorough investigation.

The experimental protocols outlined in this guide provide a clear and logical path for the initial characterization of this compound's biological activity. Future research should focus on:

-

Comprehensive SAR studies: Synthesizing and testing other dichlorinated isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, 3,5-) to understand the importance of the chlorine positioning.

-

In vivo validation: Progressing promising in vitro findings into relevant animal models of cancer, infection, and inflammation.

-

Pharmacokinetic and toxicological profiling: Assessing the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound to determine its drug-like potential.

This guide is intended to catalyze research into a promising, yet overlooked, chemical entity. By systematically exploring the proposed targets, the scientific community can unlock the full therapeutic potential of this compound.

References

-

Gonçalves, A. S. C., et al. (2022). Two cinnamic acid derivatives as inhibitors of Pseudomonas aeruginosa las and pqs quorum-sensing systems: Impact on biofilm formation and virulence factors. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Two cinnamic acid derivatives as inhibitors of Pseudomonas aeruginosa las and pqs quorum-sensing systems: Impact on biofilm formation and virulence factors | Request PDF. ResearchGate. Available at: [Link]

-

Miazga-Karska, M., & Ginalska, G. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed. Available at: [Link]

-

Wang, Y., et al. (2024). Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa. PubMed. Available at: [Link]

-

Bentham Science. (n.d.). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects#. Bentham Science. Available at: [Link]

-

Semantic Scholar. (n.d.). Quorum sensing inhibition and tobramycin acceleration in Chromobacterium violaceum by two natural cinnamic acid derivatives. Semantic Scholar. Available at: [Link]

-

Frontiers. (2024). Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa. Frontiers. Available at: [Link]

-

Press, M. D. P. I. (2023). Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. NIH. Available at: [Link]

-

Wang, Y., et al. (2020). Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships. PubMed. Available at: [Link]

-

Zhou, L., et al. (2024). Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH. PubMed. Available at: [Link]

-

Khare, R., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. PubMed. Available at: [Link]

-

ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. Available at: [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Zhang, Y., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at: [Link]

-

Jo, A., et al. (2021). Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation. MDPI. Available at: [Link]

-

Yang, J. S., et al. (2012). Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways. PubMed. Available at: [Link]

-

ResearchGate. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. ResearchGate. Available at: [Link]

-

Sova, M., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. Available at: [Link]

-

Pontiki, E., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. MDPI. Available at: [Link]

-

Zhang, X., et al. (2022). Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. PubMed. Available at: [Link]

-

Liu, L., et al. (1995). Cinnamic acid: a natural product with potential use in cancer intervention. PubMed. Available at: [Link]

-

Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. NIH. Available at: [Link]

-

Kim, D. H., et al. (2019). 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation. NIH. Available at: [Link]

-

de Oliveira, C. C. M., et al. (2012). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PubMed Central. Available at: [Link]

-

Węsierska, M., et al. (2013). Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies. NIH. Available at: [Link]

-

Al-Hussain, S. A., et al. (2024). Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma. NIH. Available at: [Link]

-

Roy, R., et al. (2021). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. PubMed. Available at: [Link]

-

Tsuruo, T., et al. (2019). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. Available at: [Link]

-

Kim, D. H., et al. (2019). 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation. PubMed. Available at: [Link]

Sources

- 1. Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic acid: a natural product with potential use in cancer intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 11. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two cinnamic acid derivatives as inhibitors of Pseudomonas aeruginosa las and pqs quorum-sensing systems: Impact on biofilm formation and virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quorum sensing inhibition and tobramycin acceleration in Chromobacterium violaceum by two natural cinnamic acid derivatives | Semantic Scholar [semanticscholar.org]

- 18. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

In-Vitro Evaluation of 2,3-Dichlorocinnamic Acid: A Technical Guide for Preclinical Research

Introduction: Unveiling the Potential of Dichlorinated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds and synthetic analogs that have garnered significant interest in medicinal chemistry. Their versatile phenylpropanoid scaffold has been the subject of extensive modification to explore a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The introduction of halogen atoms, particularly chlorine, onto the phenyl ring is a proven strategy to modulate the molecule's electronic properties, lipophilicity, and ultimately, its interaction with biological targets.[1]

While numerous studies have focused on mono-chlorinated and 4-chloro-substituted cinnamic acids, the biological activities of dichlorinated isomers, such as 2,3-Dichlorocinnamic acid, remain largely unexplored. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the in-vitro investigation of this compound. By leveraging established protocols and insights from structurally similar halogenated cinnamic acids, this document provides a robust framework for elucidating the therapeutic potential of this novel compound. The following sections will detail the scientific rationale and step-by-step methodologies for a tiered in-vitro evaluation, encompassing cytotoxicity screening, mechanistic studies, and preliminary metabolic and safety profiling.

Part 1: Foundational In-Vitro Analysis: Cytotoxicity and Antiproliferative Effects

The initial assessment of any novel compound with therapeutic potential begins with a thorough evaluation of its cytotoxic and antiproliferative effects against a panel of relevant human cell lines. This foundational screening provides critical data on the compound's potency and selectivity, guiding further mechanistic studies.

Scientific Rationale

Cinnamic acid derivatives have demonstrated significant cytotoxicity against various cancer cell lines, often through the induction of cell cycle arrest and apoptosis.[2] The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring has been shown to enhance these cytotoxic effects.[2] Therefore, a primary hypothesis is that this compound will exhibit antiproliferative activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[3]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Caption: Workflow for MTT-based cytotoxicity assessment.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., MRC-5 normal lung fibroblasts) in appropriate media.[3]

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

-

-

Incubation and Assay:

-

Incubate the treated plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[3]

-

Part 2: Mechanistic Investigations: Unraveling the Mode of Action

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying molecular mechanisms. For cinnamic acid derivatives, this often involves exploring their impact on cell cycle progression and the induction of apoptosis.

Scientific Rationale

Many anticancer agents exert their effects by disrupting the normal cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or S phase) and subsequently triggering programmed cell death (apoptosis).[2] Flow cytometry using propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content. Further investigation into apoptosis can be conducted by measuring the activation of key effector caspases, such as caspase-3 and caspase-7.

Experimental Workflow: Cell Cycle and Apoptosis Analysis

Caption: Workflow for in-vitro metabolic profiling.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the initial in-vitro evaluation of this compound. The proposed studies, ranging from foundational cytotoxicity screening to mechanistic and preliminary safety profiling, will generate a robust dataset to assess the therapeutic potential of this novel compound. Positive findings from these in-vitro assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and safety studies in relevant animal models, and a comprehensive structure-activity relationship (SAR) analysis of related dichlorinated cinnamic acid isomers. The systematic approach outlined herein will enable researchers to efficiently and effectively unlock the potential of this compound as a lead compound for drug development.

References

-

Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. AIR Unimi. Available from: [Link]

-

Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. Available from: [Link]

-

Validation and application of a rapid in vitro assay for assessing the estrogenic potency of halogenated phenolic chemicals. PubMed. Available from: [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available from: [Link]

-

New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives. ResearchGate. Available from: [Link]

-

Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. ResearchGate. Available from: [Link]

-

Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase. PubMed. Available from: [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC - NIH. Available from: [Link]

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. Available from: [Link]

-

Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. Available from: [Link]

-

2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. PMC - NIH. Available from: [Link]

-

Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]

-

Scientific Research Library. DiCarb. Available from: [Link]

-

Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PMC - NIH. Available from: [Link]

-

Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed. Available from: [Link]

-

Influence of some cinnamic acid derivatives on changes of the tricarboxylic acid cycle enzymes activity in rats under brain ischemia conditions. ResearchGate. Available from: [Link]

-

Cinnamic Acid Attenuates Peripheral and Hypothalamic Inflammation in High-Fat Diet-Induced Obese Mice. MDPI. Available from: [Link]

-

Short-Term Effects of Trans-Cinnamic Acid on the Metabolism of Zea mays L. Roots. MDPI. Available from: [Link]

-

Metabolism of sinapic acid and related compounds in the rat. PMC - NIH. Available from: [Link]

Sources

- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of Chlorinated Phenylpropanoids: A Technical Guide to the Discovery and Natural Sources of Chlorinated Cinnamic Acids

Abstract